Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate
Description
Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate is a benzoate ester derivative featuring a propanoyl bridge substituted with a 4-(pentyloxy)phenyl group at the β-keto position. This compound belongs to a class of aromatic esters widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The pentyloxy chain introduces lipophilicity, which may influence solubility, reactivity, and biological interactions compared to simpler aryl-substituted analogs .
Properties
IUPAC Name |
methyl 4-[3-oxo-3-(4-pentoxyphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-3-4-5-14-27-19-12-10-17(11-13-19)21(24)15-20(23)16-6-8-18(9-7-16)22(25)26-2/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSHSAIDZYLUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192584 | |
| Record name | Methyl 4-[1,3-dioxo-3-[4-(pentyloxy)phenyl]propyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179162-63-1 | |
| Record name | Methyl 4-[1,3-dioxo-3-[4-(pentyloxy)phenyl]propyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179162-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[1,3-dioxo-3-[4-(pentyloxy)phenyl]propyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate typically involves the esterification of 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Esters
The target compound’s structural analogs differ primarily in the substituents attached to the propanoyl or benzoate moieties. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Spectroscopic and Analytical Data
- NMR Trends : The target compound’s ¹H-NMR would show distinct signals for the pentyloxy methylene (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–8.0 ppm), comparable to methoxy-substituted analogs (e.g., δ 3.8 ppm for OCH₃ in C6) .
- Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]+ = 531 for trifluoromethyl derivatives ) suggest the target compound’s molecular ion would align with its formula (C₂₂H₂₄O₆, expected [M+H]+ = 385.16).
Biological Activity
Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate is a complex organic compound with significant potential in various biological applications. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound has the molecular formula and a molecular weight of approximately 368.4 g/mol. It features a benzoate moiety linked to a pentyloxy-substituted phenyl group and a ketone functionality, which contributes to its chemical reactivity and potential biological properties.
The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacological effects. Preliminary studies suggest that the compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | E. cloacae |
| Compound B | 0.015 | S. aureus |
| Compound C | 0.030 | B. cereus |
The most sensitive organism was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory pathways .
Case Studies
- Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial activity of various derivatives, including those structurally related to this compound). Results showed that certain compounds demonstrated MIC values as low as 0.004 mg/mL against E. cloacae, indicating strong antibacterial potential .
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of similar compounds, revealing their ability to reduce inflammation markers in vitro by inhibiting NF-kB pathways, which are pivotal in inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
